molecular formula C18H20N2O3 B2679818 N-(2-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide CAS No. 433244-86-1

N-(2-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B2679818
CAS RN: 433244-86-1
M. Wt: 312.369
InChI Key: KKXYKTKGMWWSSU-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide, commonly known as EMD-386088, is a synthetic compound that belongs to the class of compounds called positive allosteric modulators of the nicotinic acetylcholine receptor (nAChR). It is a potential therapeutic agent for the treatment of cognitive impairment associated with various neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

EMD-386088 acts as a positive allosteric modulator of N-(2-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide. It binds to a specific site on the receptor, distinct from the site where acetylcholine binds, and enhances the activity of the receptor in response to acetylcholine. This results in increased release of neurotransmitters such as dopamine and glutamate, which are involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects
EMD-386088 has been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. It has also been shown to enhance synaptic plasticity, which is the ability of synapses to change in strength and efficacy in response to neuronal activity. EMD-386088 has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in cognitive processes such as learning and memory.

Advantages and Limitations for Lab Experiments

EMD-386088 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic effects on cognitive impairment associated with various neurological disorders. However, EMD-386088 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on EMD-386088. One direction is to further investigate its potential therapeutic effects on cognitive impairment associated with various neurological disorders. Another direction is to study its long-term effects and safety profile in animal models and clinical trials. Additionally, further research is needed to optimize the synthesis method and improve the solubility and pharmacokinetics of EMD-386088. Finally, it may be worthwhile to investigate the potential of EMD-386088 as a tool compound for studying the role of N-(2-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide in cognitive processes.

Synthesis Methods

EMD-386088 is synthesized by a multi-step process starting from commercially available 2-ethylphenol and 4-methoxybenzylamine. The first step involves the protection of the amino group of 4-methoxybenzylamine with tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-ethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The Boc group is then removed using an acid such as trifluoroacetic acid (TFA) to yield EMD-386088.

Scientific Research Applications

EMD-386088 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with various neurological disorders such as Alzheimer's disease and schizophrenia. It has been shown to enhance the activity of N-(2-ethylphenyl)-N'-(4-methoxybenzyl)ethanediamide, which is involved in cognitive processes such as learning and memory. EMD-386088 has also been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-14-6-4-5-7-16(14)20-18(22)17(21)19-12-13-8-10-15(23-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXYKTKGMWWSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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